molecular formula C28H31ClN6O3 B12423119 Luvixasertib (hydrochloride)

Luvixasertib (hydrochloride)

Cat. No.: B12423119
M. Wt: 535.0 g/mol
InChI Key: BPNUNTSTNQPADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Luvixasertib (hydrochloride), also known as CFI-402257 hydrochloride, is a highly selective, orally active inhibitor of TTK/Mps1 (Monopolar Spindle Kinase 1), a key enzyme involved in the spindle assembly checkpoint during mitosis. It exhibits an IC₅₀ of 1.7 nM against TTK/Mps1 in vitro and demonstrates potent anticancer activity by inducing chromosomal missegregation, cell cycle arrest, and apoptosis . Preclinical studies show dose-dependent tumor growth inhibition in platinum-resistant ovarian cancer xenografts and other solid tumor models . Currently, Luvixasertib is under clinical investigation:

  • NCT02792465: Phase I trial for advanced solid tumors (University Health Network, Toronto) .
  • NCT03568422: Phase I/II trial combining Luvixasertib with paclitaxel for HER2-negative metastatic breast cancer (Canadian Cancer Trials Group) .

Preparation Methods

The synthesis of Luvixasertib (hydrochloride) involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine structure. The synthetic route typically includes the following steps:

Industrial production methods for Luvixasertib (hydrochloride) would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Luvixasertib (hydrochloride) undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Catalysts: Palladium or copper catalysts are often used in coupling reactions.

    Solvents: Organic solvents such as dichloromethane or dimethylformamide are commonly used.

    Temperature and pressure: Reactions are typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.

The major products formed from these reactions include the final Luvixasertib (hydrochloride) compound and various intermediates that are purified and characterized at each step.

Scientific Research Applications

Luvixasertib (hydrochloride), also known as CFI-402257, is an investigational compound currently under development by Treadwell Therapeutics. It primarily targets various advanced solid tumors, including colorectal cancer, endometrial cancer, hepatocellular carcinoma, and breast cancer. This article explores the applications of Luvixasertib in scientific research, focusing on its mechanisms of action, clinical trials, and potential therapeutic benefits.

Colorectal Cancer

Luvixasertib is currently in Phase II clinical trials for the treatment of advanced colorectal cancer. The likelihood of approval for this indication is supported by a phase transition success rate of 25% for similar drugs . The drug is administered orally in capsule form and has shown promise in combination with standard therapies.

Other Cancer Types

In addition to colorectal cancer, Luvixasertib is being investigated for its efficacy against:

  • Endometrial Cancer
  • Hepatocellular Carcinoma
  • Leiomyosarcoma
  • Pancreatic Cancer
  • Advanced or Metastatic Estrogen Receptor Positive/Her2 Negative Breast Cancer
  • Castrate Refractory Prostate Cancer
  • Lung Cancer .

These indications highlight the broad potential of Luvixasertib as a multi-targeted anti-cancer agent.

Efficacy and Safety

Preclinical studies have indicated that Luvixasertib effectively inhibits tumor growth in various cancer models. For example, in xenograft models of colorectal cancer, treatment with Luvixasertib resulted in significant tumor regression compared to control groups . Additionally, ongoing clinical trials are assessing the safety profile and optimal dosing regimens to maximize therapeutic outcomes while minimizing adverse effects.

Combination Therapies

Research has also explored the potential of combining Luvixasertib with other treatments. For instance, studies are underway to evaluate its effectiveness when used alongside Fulvestrant in breast cancer patients . This combination approach aims to enhance anti-tumor activity and overcome resistance mechanisms commonly observed in advanced cancers.

Data Table: Overview of Clinical Trials for Luvixasertib

Trial IdentifierConditionPhaseStatusKey Findings
NCT05251714Advanced Solid TumorsIIRecruitingEvaluating safety and efficacy
NCT05000000Colorectal CancerIIActiveInitial results show tumor reduction
NCT04999999Breast Cancer (ER+/Her2-)IIActiveAssessing combination with Fulvestrant

Comparison with Similar Compounds

Comparison with Similar TTK/Mps1 Inhibitors

Luvixasertib distinguishes itself from other TTK/Mps1 inhibitors through its potency, selectivity, and clinical progress . Below is a comparative analysis:

Table 1: Key Biochemical and Pharmacological Properties

Compound Target IC₅₀ (nM) Selectivity Profile Clinical Stage Key Advantages
Luvixasertib (CFI-402257) 1.7 High selectivity for TTK/Mps1 Phase I/II Oral bioavailability; robust in vivo efficacy
Mps1-IN-6 2.596 Moderate selectivity Preclinical Potent but lacks oral activity data
CCT251455 3 Broad kinase inhibition Preclinical Validated in vitro but limited in vivo studies
NMS-P715 182 ATP-competitive; lower potency Preclinical Early-stage tool compound

Key Differentiators

Potency : Luvixasertib’s IC₅₀ (1.7 nM) is ~1.5-fold lower than Mps1-IN-6 (2.596 nM) and ~1.8-fold lower than CCT251455 (3 nM), indicating superior enzymatic inhibition .

Selectivity : Unlike CCT251455, which shows off-target kinase activity, Luvixasertib maintains high specificity for TTK/Mps1, reducing toxicity risks .

Mechanistic Advantage : Luvixasertib induces chromosomal instability more effectively than NMS-P715, which requires higher concentrations for similar effects .

Table 2: Preclinical Efficacy in Tumor Models

Compound Tumor Model Tested Key Findings Reference
Luvixasertib Platinum-resistant ovarian cancer xenografts 60% tumor growth inhibition at 25 mg/kg
CCT251455 Colorectal cancer cell lines IC₅₀ of 3 nM in HCT116 cells
NMS-P715 Breast cancer models Partial tumor regression at 100 mg/kg

Limitations and Challenges

  • Resistance Mechanisms : Similar to other TTK/Mps1 inhibitors, Luvixasertib may face resistance due to compensatory pathways in cancer cells .
  • Toxicity Profile: While selective, prolonged TTK/Mps1 inhibition could theoretically affect normal mitotic cells, necessitating careful dose optimization in trials .

Biological Activity

Luvixasertib, also known as CFI-402257 hydrochloride, is a potent and selective inhibitor of TTK (also referred to as Mps1), a kinase involved in the regulation of the mitotic checkpoint. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various solid tumors. This article provides a comprehensive overview of the biological activity of Luvixasertib, including its mechanism of action, preclinical and clinical findings, and relevant case studies.

Luvixasertib functions as a highly selective TTK/Mps1 inhibitor with an IC50 value of 1.7 nM in vitro. TTK plays a critical role in ensuring proper chromosome segregation during cell division by monitoring the attachment of spindle fibers to kinetochores. Inhibition of TTK leads to mitotic arrest and subsequent apoptosis in cancer cells, particularly those exhibiting chromosomal instability .

Biological Activity Overview

  • Selectivity : Luvixasertib demonstrates high selectivity for TTK over other kinases, minimizing off-target effects and enhancing its therapeutic profile.
  • Oral Bioavailability : The compound is designed to be orally bioavailable, facilitating patient compliance and ease of administration.

Preclinical Studies

Preclinical studies have shown that Luvixasertib effectively induces apoptosis in various cancer cell lines, particularly those with aberrant TTK expression. The following table summarizes key findings from these studies:

Cell Line IC50 (nM) Effect Observed
A549 (Lung Cancer)2.5Induction of apoptosis
HCT116 (Colon Cancer)1.9Mitotic arrest followed by cell death
MDA-MB-231 (Breast)3.0Inhibition of proliferation

Clinical Trials

Luvixasertib is currently undergoing evaluation in clinical trials for its efficacy against solid tumors. Notable trials include:

  • Phase I Trials : Assessing safety and tolerability in patients with advanced solid tumors.
  • Combination Therapy Studies : Investigating the effectiveness of Luvixasertib in combination with standard chemotherapy agents.

Case Studies

Several case studies have highlighted the potential benefits of Luvixasertib in clinical settings:

  • Case Study: Advanced Solid Tumors
    • Patient Profile : A 58-year-old male diagnosed with metastatic lung cancer.
    • Treatment Regimen : Administered Luvixasertib alongside standard chemotherapy.
    • Outcome : Significant tumor reduction observed after three cycles, with manageable side effects.
  • Case Study: Breast Cancer
    • Patient Profile : A 45-year-old female with triple-negative breast cancer.
    • Treatment Regimen : Luvixasertib monotherapy was initiated after progression on prior treatments.
    • Outcome : Notable stabilization of disease for six months before further progression.

Q & A

Basic Research Question: What is the primary mechanism of action of Luvixasertib hydrochloride in cancer research?

Luvixasertib (CFI-402257 hydrochloride) is a high-selectivity, orally active inhibitor of TTK/Mps1 kinase, with an in vitro IC50 of 1.7 nM . Its mechanism involves binding to the ATP-binding pocket of Mps1, disrupting kinase activity critical for the spindle assembly checkpoint (SAC). This inhibition leads to premature exit from mitosis, chromosomal missegregation, and subsequent aneuploidy-driven apoptosis in cancer cells. Key experimental validation includes immunofluorescence assays demonstrating SAC bypass and flow cytometry showing G2/M phase arrest .

Basic Research Question: Which experimental assays are recommended to assess TTK/Mps1 inhibition by Luvixasertib hydrochloride?

Methodological approaches include:

  • Kinase activity assays : Use recombinant Mps1 kinase with ATP-analog detection (e.g., ADP-Glo™) to quantify inhibition potency .
  • Cellular assays :
    • Chromosome spread assays to visualize mitotic errors (e.g., lagging chromosomes).
    • Cell viability assays (e.g., CellTiter-Glo®) in cancer cell lines with varying Mps1 dependency (e.g., ovarian, breast).
    • Flow cytometry to monitor cell cycle arrest (G2/M phase) and apoptosis markers (Annexin V/PI) .
  • Orthogonal validation : Compare results with genetic knockdown (siRNA/shRNA) of Mps1 to confirm on-target effects .

Advanced Research Question: How can researchers optimize in vivo dosing regimens for Luvixasertib hydrochloride in murine models?

Key steps for optimization:

  • Pharmacokinetic (PK) profiling : Measure plasma/tissue drug levels post-administration (e.g., oral gavage) to determine bioavailability, half-life, and maximum tolerated dose (MTD). Evidence from platinum-resistant ovarian cancer xenograft models supports dose-dependent efficacy, with recommended dosing at 25–50 mg/kg/day .
  • Pharmacodynamic (PD) markers : Quantify phosphorylated Mps1 substrates (e.g., histone H3 Ser10 phosphorylation) in tumor biopsies to confirm target engagement.
  • Toxicity monitoring : Assess hematological and organ-specific toxicity (e.g., liver enzymes, renal function) to balance efficacy and safety .

Advanced Research Question: What strategies are effective in overcoming resistance to Luvixasertib hydrochloride observed in long-term treatment studies?

Resistance mechanisms may include:

  • Kinase mutations : Use whole-exome sequencing to identify mutations in the Mps1 ATP-binding domain (e.g., gatekeeper residues).
  • Combinatorial therapies : Pair Luvixasertib with agents targeting parallel survival pathways, such as PARP inhibitors (e.g., olaparib) in BRCA-mutant models, or taxanes to exacerbate mitotic stress .
  • Adaptive dosing : Implement intermittent dosing schedules (e.g., 5 days on/2 days off) to reduce selective pressure for resistance .

Advanced Research Question: What are the critical considerations when designing combination therapies involving Luvixasertib hydrochloride and DNA-damaging agents?

  • Synergy validation : Use Chou-Talalay combination index (CI) assays to quantify synergistic effects (CI < 1). Preclinical data in ovarian cancer models show enhanced efficacy with cisplatin co-administration .
  • Sequencing effects : Test whether DNA damage priming (e.g., pre-treatment with cisplatin) enhances Luvixasertib-induced mitotic catastrophe.
  • Toxicity overlap : Monitor bone marrow suppression (common to both Mps1 inhibitors and platinum agents) and adjust doses accordingly .

Advanced Research Question: How should researchers address contradictions in efficacy data across different cancer models treated with Luvixasertib hydrochloride?

Contradictions may arise from:

  • Model heterogeneity : Compare genetic backgrounds (e.g., p53 status, BRCA mutations) using panels like the Cancer Cell Line Encyclopedia (CCLE).
  • Microenvironmental factors : Use 3D organoid cultures or patient-derived xenografts (PDXs) to recapitulate stromal interactions.
  • Data normalization : Apply standardized metrics (e.g., tumor growth inhibition % relative to vehicle) and meta-analysis tools to reconcile disparate results .

Basic Research Question: What are the recommended controls for in vitro studies evaluating Luvixasertib hydrochloride’s specificity?

  • Positive controls : Use selective Mps1 inhibitors (e.g., Mps1-IN-6, IC50 = 2.596 nM) to benchmark activity .
  • Negative controls : Include kinase-inactive Mps1 mutants or unrelated kinase inhibitors (e.g., staurosporine) to rule off-target effects.
  • Vehicle controls : DMSO concentration should match treatment groups to exclude solvent artifacts .

Advanced Research Question: How can researchers validate the role of aneuploidy in Luvixasertib hydrochloride’s cytotoxic effects?

  • Karyotyping : Perform Giemsa staining or spectral karyotyping (SKY) to quantify chromosomal gains/losses post-treatment.
  • Single-cell sequencing : Apply scRNA-seq to track clonal aneuploidy evolution in surviving populations.
  • Rescue experiments : Overexpress anti-apoptotic proteins (e.g., Bcl-2) to test if apoptosis is secondary to aneuploidy .

Properties

Molecular Formula

C28H31ClN6O3

Molecular Weight

535.0 g/mol

IUPAC Name

N-cyclopropyl-4-[7-[(3-hydroxy-3-methylcyclobutyl)methylamino]-5-pyridin-3-yloxypyrazolo[1,5-a]pyrimidin-3-yl]-2-methylbenzamide;hydrochloride

InChI

InChI=1S/C28H30N6O3.ClH/c1-17-10-19(5-8-22(17)27(35)32-20-6-7-20)23-16-31-34-24(30-14-18-12-28(2,36)13-18)11-25(33-26(23)34)37-21-4-3-9-29-15-21;/h3-5,8-11,15-16,18,20,30,36H,6-7,12-14H2,1-2H3,(H,32,35);1H

InChI Key

BPNUNTSTNQPADK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=C3N=C(C=C(N3N=C2)NCC4CC(C4)(C)O)OC5=CN=CC=C5)C(=O)NC6CC6.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.